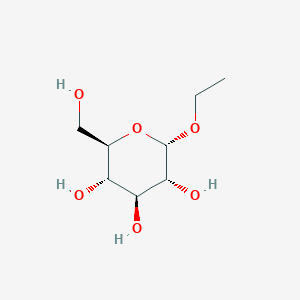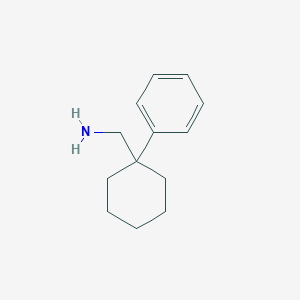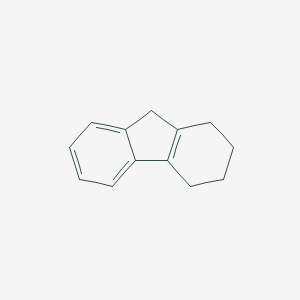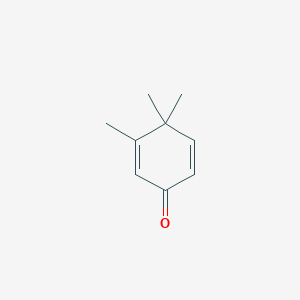
N-Acetoacetilmorfolina
Descripción general
Descripción
4-(1,3-Dioxobutyl)morpholine, also known as 4-DBM, is an organic compound with a wide range of applications in the scientific research field. It is a cyclic dioxolane derivative of morpholine, and is used as a reagent in the synthesis of various compounds. It is also used in the production of pharmaceuticals, dyes, and insecticides. 4-DBM has a unique molecular structure and has the ability to act as a catalyst in a variety of reactions.
Aplicaciones Científicas De Investigación
Síntesis orgánica
La N-Acetoacetilmorfolina sirve como un intermedio versátil en la síntesis orgánica. Su porción acetoacetato es un bloque de construcción clave para la síntesis de compuestos heterocíclicos. Los investigadores la utilizan para introducir el anillo de morfolina en estructuras moleculares más grandes, lo cual es particularmente útil en el desarrollo de productos farmacéuticos y agroquímicos debido a la bioactividad del anillo de morfolina .
Catálisis
En la catálisis, la this compound puede actuar como ligando para metales de transición, formando complejos que catalizan diversas reacciones químicas. Esta aplicación es crucial en procesos industriales donde se desea una alta eficiencia y selectividad. La capacidad del compuesto para estabilizar catalizadores metálicos mejora las velocidades de reacción y los rendimientos del producto .
Ciencia de materiales
Los científicos de materiales exploran el uso de this compound en la creación de nuevos polímeros y recubrimientos. Su incorporación en materiales poliméricos puede conferir propiedades únicas, como mayor flexibilidad, estabilidad térmica y resistencia química, lo que la hace valiosa en la producción de plásticos y resinas especiales .
Química analítica
En la química analítica, la this compound se emplea como estándar o reactivo en varios métodos cromatográficos y espectroscópicos. Su estructura y propiedades bien definidas la convierten en una excelente candidata para el desarrollo y validación de métodos, garantizando la precisión y exactitud en las mediciones analíticas .
Farmacología
Los estudios farmacológicos utilizan this compound para investigar sus posibles efectos terapéuticos. Como compuesto con un núcleo de morfolina, puede interactuar con los sistemas biológicos de formas que podrían conducir al desarrollo de nuevos medicamentos, particularmente en las áreas de enfermedades neurológicas y cardiovasculares .
Aplicaciones ambientales
Los científicos ambientales están investigando el uso de this compound en tecnologías de remediación. Su estructura química podría interactuar potencialmente con los contaminantes, ayudando a su descomposición o eliminación de sitios contaminados. Esta aplicación es vital para el desarrollo de estrategias de limpieza ambiental sostenibles y efectivas .
Nanotecnología
La this compound tiene posibles aplicaciones en nanotecnología, donde podría usarse para sintetizar nanomateriales con morfologías y funciones específicas. Estos nanomateriales podrían encontrar uso en electrónica, sistemas de administración de fármacos o como sensores debido a sus propiedades físicas y químicas únicas .
Investigación antioxidante
En el campo de la investigación antioxidante, los derivados de this compound se estudian por su capacidad para eliminar los radicales libres. Esta investigación tiene implicaciones para el tratamiento de afecciones relacionadas con el estrés oxidativo, como la enfermedad pulmonar obstructiva crónica (EPOC) y otros trastornos inflamatorios
Propiedades
IUPAC Name |
1-morpholin-4-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-7(10)6-8(11)9-2-4-12-5-3-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPILPRSNWEZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168209 | |
| Record name | 4-(1,3-Dioxobutyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16695-54-8 | |
| Record name | Acetoacetylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Dioxobutyl)morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16695-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1,3-Dioxobutyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-dioxobutyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)



![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)


